molecular formula C8H7FO4S B6238049 4-[(fluorosulfonyl)methyl]benzoic acid CAS No. 2138312-26-0

4-[(fluorosulfonyl)methyl]benzoic acid

Cat. No.: B6238049
CAS No.: 2138312-26-0
M. Wt: 218.2
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Description

Significance of the Fluorosulfonyl Moiety in Modern Organic Chemistry

The fluorosulfonyl group (-SO₂F) has become a cornerstone functional group in contemporary organic chemistry, largely due to its unique combination of stability and reactivity. Unlike more reactive sulfonyl chlorides, the sulfur-fluorine bond is remarkably robust, showing resistance to hydrolysis and thermal degradation. acs.orgacs.org This stability allows the -SO₂F moiety to be carried through multi-step syntheses, a crucial advantage in the construction of complex molecules.

This group is central to Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of click chemistry reactions that have gained prominence for their reliability and modularity. bohrium.comrsc.org SuFEx reactions enable the rapid assembly of diverse molecular architectures from sulfonyl fluoride hubs. researchgate.net In the context of chemical biology and drug discovery, sulfonyl fluorides are prized as "warheads" for covalent inhibitors. acs.orgmerckmillipore.com They can react with nucleophilic amino acid residues such as lysine (B10760008), tyrosine, serine, and histidine within protein binding sites, forming stable covalent bonds. enamine.net This capacity for targeted covalent modification allows for the development of highly potent and selective therapeutic agents and chemical probes. acs.orgmerckmillipore.com

Overview of Benzoic Acid Derivatives as Versatile Building Blocks

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. acs.org Their prevalence stems from the versatility of the carboxylic acid group, which can be readily converted into a wide array of other functional groups, including esters, amides, and acid halides. This functional group handle provides a reliable anchor point for connecting the benzoic acid scaffold to other molecular fragments.

In medicinal chemistry, the benzene (B151609) ring of benzoic acid derivatives serves as a rigid scaffold that can be decorated with various substituents to optimize binding interactions with biological targets. preprints.orgslideshare.net The substitution pattern on the aromatic ring can be precisely tuned to influence the molecule's steric and electronic properties, thereby modulating its pharmacological activity. Numerous approved drugs and clinical candidates are built upon a benzoic acid framework, highlighting its importance in the development of new therapeutics. pharmacy180.comyoutube.com

Positioning of 4-[(fluorosulfonyl)methyl]benzoic acid within Current Research Frontiers

The compound this compound is a bifunctional molecule that strategically combines the features of both the fluorosulfonyl moiety and the benzoic acid scaffold. Its structure suggests a significant role as a specialized building block in the field of targeted covalent inhibitors.

The molecule can be envisioned as having two distinct operational ends:

The Benzoic Acid "Anchor": The carboxylic acid group at the 4-position provides a versatile point of attachment. It can be used to link the molecule to a larger, specifically designed structure that recognizes and binds non-covalently to the active site of a target protein.

The Fluorosulfonylmethyl "Warhead": The -CH₂SO₂F group serves as a latent electrophile. Unlike aryl sulfonyl fluorides, where the -SO₂F is directly attached to the aromatic ring, this benzylic sulfonyl fluoride is separated by a methylene (B1212753) (-CH₂) linker. This structure is analogous to Phenylmethanesulfonyl fluoride (PMSF), a well-known inhibitor of serine proteases. sigmaaldrich.comsigmaaldrich.com The methylene spacer provides rotational flexibility, potentially allowing the reactive -SO₂F group to more easily access and react with a nearby nucleophilic amino acid residue once the benzoic acid portion of the molecule is anchored in the binding site.

This dual functionality positions this compound as a prime candidate for constructing highly specific chemical probes and covalent drugs.

Scope and Objectives of Research on this compound

Given its promising structure, research focused on this compound would likely encompass several key objectives. A primary goal would be the development and optimization of synthetic routes to produce the compound efficiently and in high purity.

Subsequent research would focus on characterizing its reactivity profile. This includes determining its stability under various conditions, particularly in aqueous media at different pH levels, which is crucial for biological applications. wikipedia.org A critical area of investigation would be to identify which nucleophilic amino acid residues it preferentially reacts with, thereby defining its utility as a covalent warhead.

The principal long-term objective would be to employ this compound as a versatile building block in drug discovery campaigns. Researchers could synthesize libraries of derivatives by modifying the carboxylic acid group and test these libraries against various enzyme targets, such as proteases and kinases, to identify novel covalent inhibitors. Its application could lead to the development of new tools for chemical biology to probe protein function and to the discovery of next-generation therapeutic agents. grantome.comresearchgate.net

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇FO₄S
Molecular Weight 218.21 g/mol
Appearance Predicted to be a solid
Solubility Predicted to be soluble in organic solvents
CAS Number Not available

Properties

CAS No.

2138312-26-0

Molecular Formula

C8H7FO4S

Molecular Weight

218.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Fluorosulfonyl Methyl Benzoic Acid and Analogous Structures

Strategies for the Introduction of the Fluorosulfonyl Group

Direct Fluorosulfonylation Reactions

Direct fluorosulfonylation involves the formation of a C−SO₂F bond in a single conceptual step, often by reacting a suitable substrate with a reagent that delivers the "FSO₂" group. This approach is highly valued for its efficiency and potential application in late-stage functionalization.

Electrophilic fluorosulfonylation typically involves the reaction of an organometallic species, such as a Grignard or organolithium reagent, with an electrophilic source of the fluorosulfonyl group. Sulfuryl fluoride (B91410) (SO₂F₂) gas is a common reagent for this purpose. For instance, the synthesis of arylsulfonyl fluorides can be achieved by reacting aryl Grignard reagents with SO₂F₂. mdpi.com This method could theoretically be applied to a benzylic precursor, such as 4-(bromomagnesiomethyl)benzoic acid, though the reactivity of such benzylic organometallics can be challenging.

Another electrophilic strategy involves using reagents like 1-fluorosulfonyl-2-aryl benzoimidazolium (FABI) salts, which can act as electrophilic "FSO₂⁺" synthons in certain contexts, although they are more commonly used as radical precursors. nih.gov

Radical-based methods have emerged as a powerful tool for constructing C-S bonds, including the C-SO₂F bond. These reactions often proceed under mild, photoredox-catalyzed conditions and exhibit broad functional group tolerance. nih.govthieme-connect.de

The direct radical fluorosulfonylation of an activated methyl group on a toluene (B28343) derivative is a potential, though challenging, route. More commonly, radical fluorosulfonylation is applied to alkenes. nih.govthieme-connect.de For instance, the photoredox-catalyzed reaction of an alkene with a fluorosulfonyl radical precursor like sulfuryl chlorofluoride (FSO₂Cl) or a redox-active N-fluorosulfonyl benzoimidazolium salt can generate alkenyl or alkyl sulfonyl fluorides. nih.govthieme-connect.de A strategy for synthesizing an analog could involve the radical hydro-fluorosulfonylation of 4-vinylbenzoic acid, which would yield 4-(2-(fluorosulfonyl)ethyl)benzoic acid, a constitutional isomer of the target compound. nih.gov

Recent developments have introduced bifunctional reagents like alkynyl sulfonyl fluorides, which can serve as both FSO₂-radical precursors and radical traps in the 1,2-difunctionalization of unactivated alkenes. researchgate.net

Table 1: Examples of Radical Fluorosulfonylation Reactions

Starting MaterialReagent(s)Catalyst/ConditionsProduct TypeYieldReference
AlkenesFSO₂ClIr(ppy)₃, Blue LEDsAlkenyl Sulfonyl FluoridesVarious thieme-connect.de
Unactivated AlkenesFABI ReagentPhotoredox CatalystAliphatic Sulfonyl FluoridesVarious nih.gov
Allyl SulfonesFSO₂ClPhotoredox CatalystAllyl Sulfonyl FluoridesVarious rsc.org

Transition-metal catalysis offers a versatile platform for forming C-SO₂F bonds, particularly from aryl or vinyl halides/triflates. Palladium-catalyzed reactions are common, often using a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) followed by trapping with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgresearchgate.net

A highly relevant approach for synthesizing 4-[(fluorosulfonyl)methyl]benzoic acid analogs is the nickel-catalyzed fluorosulfonylation of benzyl (B1604629) bromides. researchgate.net This method would involve reacting a precursor like methyl 4-(bromomethyl)benzoate (B8499459) with a sulfur dioxide source and a fluoride source under nickel catalysis to directly install the -CH₂SO₂F group. Similarly, palladium-catalyzed fluorosulfonylation has been developed for aryl thianthrenium salts, which can be formed from arenes, providing a route to aryl sulfonyl fluorides. rsc.org

Table 2: Transition-Metal-Catalyzed Fluorosulfonylation Approaches

Catalyst SystemSubstrateKey ReagentsProductReference
PdCl₂(AmPhos)₂Aryl BromideDABSO, NFSIAryl Sulfonyl Fluoride mdpi.com
Nickel CatalystBenzyl BromideSO₂ source, Fluoride sourceBenzyl Sulfonyl Fluoride researchgate.net
Palladium CatalystAryl Thianthrenium SaltNa₂S₂O₄, NFSIAryl Sulfonyl Fluoride rsc.org

Precursor Derivatization and Transformation

This strategy involves synthesizing a molecule with a suitable functional group at the benzylic position, which is then chemically transformed into the fluorosulfonyl group. This is often a more practical and widely used approach.

A robust and common method for synthesizing sulfonyl fluorides is the oxidative fluorination of sulfur-containing precursors, particularly thiols. nih.govacs.orgresearchgate.net The synthesis of this compound would likely start from 4-(mercaptomethyl)benzoic acid or its corresponding ester.

The process typically involves a two-step sequence within a one-pot reaction:

Oxidative Chlorination : The thiol is first oxidized to a sulfonyl chloride intermediate. Reagents like chlorine gas, hydrogen peroxide with thionyl chloride, or sodium hypochlorite (B82951) can be used. mdpi.comresearchgate.net

Halogen Exchange : The resulting sulfonyl chloride is then treated with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), to yield the final sulfonyl fluoride. mdpi.comresearchgate.net

An environmentally benign alternative is the direct electrochemical oxidative coupling of thiols with potassium fluoride. nih.govacs.org This method avoids the use of harsh chemical oxidants. In this process, a thiol (or disulfide) is anodically oxidized in the presence of KF to directly yield the sulfonyl fluoride. This approach has been successfully applied to a broad range of substrates, including benzyl thiols, making it directly applicable to the synthesis of this compound analogs. nih.govacs.org Kinetic studies suggest the reaction proceeds through the rapid oxidation of the thiol to a disulfide, which is then further oxidized and fluorinated to form the sulfonyl fluoride. acs.org

Table 3: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols

Substrate TypeFluoride SourceElectrode SetupKey FeaturesYield RangeReference
Aryl, Benzyl, Alkyl ThiolsKFGraphite Anode / Stainless Steel CathodeMild conditions, oxidant-free37-99% nih.govacs.org
Halogen-Sulfonyl Exchange Reactions

The conversion of a halide to a sulfonyl fluoride is a pivotal transformation in the synthesis of this compound. A common precursor for this is a benzyl halide, such as 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid. These can be synthesized from p-toluic acid through radical halogenation. For instance, p-toluic acid can be treated with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to yield 4-(bromomethyl)benzoic acid.

The subsequent conversion of the benzyl halide to the corresponding sulfonyl fluoride can be achieved through a multi-step process. One potential pathway involves the reaction of the benzyl halide with a sulfite (B76179) salt, such as sodium sulfite, to form a sodium benzylsulfonate intermediate. This reaction is a nucleophilic substitution where the sulfite anion displaces the halide.

Following the formation of the benzylsulfonate, the next step is the conversion to the sulfonyl chloride. This can be accomplished using a chlorinating agent like phosphorus pentachloride or thionyl chloride. The resulting benzylsulfonyl chloride can then undergo a halogen exchange reaction with a fluoride source, such as potassium fluoride or a milder reagent like potassium bifluoride (KHF₂), to yield the desired benzylsulfonyl fluoride. The use of cyanuric chloride in the presence of a catalyst like tetrabutylammonium (B224687) bromide (TBAB) has also been reported for the one-pot conversion of sulfonic acids to sulfonyl fluorides, which could be adapted for benzylsulfonates.

An alternative approach involves the direct fluorination of sulfonic acids. Reagents like thionyl fluoride or Xtalfluor-E® have been shown to convert both aryl and alkyl sulfonic acids to their corresponding sulfonyl fluorides. nih.gov This suggests that if 4-(sulfomethyl)benzoic acid could be synthesized, it could potentially be directly fluorinated to the target compound.

Construction of the Benzoic Acid Framework

The benzoic acid moiety is a fundamental component of the target molecule. Its synthesis can be approached through various methods, including carboxylation reactions and the functionalization of pre-existing aromatic rings.

Carboxylation Reactions

Carboxylation reactions provide a direct route to introducing the carboxylic acid group onto an aromatic ring. One such method is the carboxylation of benzyl halides using carbon dioxide (CO₂) in the presence of a suitable catalyst. Nickel-catalyzed carboxylation of benzyl halides with CO₂ has been developed as a user-friendly and operationally simple protocol. rsc.orgmdpi.comnih.govnih.gov This method proceeds under mild conditions, often at room temperature and atmospheric pressure of CO₂, and avoids the need for sensitive organometallic reagents. rsc.orgmdpi.comnih.govnih.gov

Another approach is electrocarboxylation, where an electrochemical setup is used to facilitate the reaction of benzyl halides with CO₂. google.com This method offers an environmentally friendly alternative for the synthesis of phenylacetic acid derivatives.

Functionalization of Aromatic Rings

The functionalization of a pre-existing aromatic ring, such as toluene or its derivatives, is a common and versatile strategy for synthesizing benzoic acids. nih.govacs.orgacs.orgorganic-chemistry.org The oxidation of the methyl group of a toluene derivative is a direct and efficient method. organic-chemistry.org Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412), chromic acid, and nitric acid. researchgate.net

Catalytic oxidation methods are also widely used. For example, the oxidation of substituted toluenes to the corresponding benzoic acids can be achieved using molecular oxygen in the presence of catalysts like cobalt(II) acetate (B1210297) and sodium bromide. organic-chemistry.org Aerobic photooxidation with hydrobromic acid as a catalyst also presents an environmentally benign route to benzoic acids.

The following table summarizes some common methods for the oxidation of toluene derivatives to benzoic acids:

Oxidizing Agent/CatalystSubstrate ExampleProductReference
Potassium Permanganatep-XyleneTerephthalic Acid organic-chemistry.org
Co(OAc)₂/NaBr/AcOHSubstituted ToluenesSubstituted Benzoic Acids organic-chemistry.org
Hydrobromic Acid (catalytic)TolueneBenzoic Acid

Integration of Fluorosulfonyl and Carboxylic Acid Functionalities

The successful synthesis of this compound hinges on the effective integration of the two key functional groups. This can be achieved through either convergent or sequential synthetic strategies.

Convergent Synthetic Routes

Convergent synthesis involves the separate preparation of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. researchgate.netorganic-chemistry.org This approach can be more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule.

In the context of this compound, a convergent approach could involve the synthesis of two key intermediates: a synthon containing the benzoic acid moiety and another containing the fluorosulfonylmethyl group. For example, one could prepare 4-halobenzoic acid (where the halogen is bromine or iodine) and a (fluorosulfonyl)methyl-containing organometallic reagent. A cross-coupling reaction, such as a Suzuki or Stille coupling, could then be employed to join these two fragments.

Alternatively, a fragment containing a protected carboxylic acid and a benzyl halide could be coupled with a reagent that delivers the fluorosulfonyl group.

Sequential Synthetic Strategies

Sequential synthetic strategies involve the step-by-step modification of a single starting material to introduce the desired functional groups in a specific order. rsc.orgnih.gov This is often a more traditional and linear approach to synthesis.

A plausible sequential synthesis of this compound would likely start from a readily available and inexpensive starting material like p-toluic acid. The synthetic sequence could proceed as follows:

Halogenation of the Benzylic Position: The methyl group of p-toluic acid would first be halogenated, for instance, using N-bromosuccinimide (NBS) and a radical initiator, to form 4-(bromomethyl)benzoic acid.

Introduction of the Sulfonyl Group: The resulting 4-(bromomethyl)benzoic acid would then be reacted with a sulfite salt, such as sodium sulfite, to introduce the sulfonate group, yielding sodium 4-(carboxybenzyl)sulfonate.

Formation of the Sulfonyl Halide: The sulfonate would then be converted to the corresponding sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Fluorination: Finally, the sulfonyl chloride would undergo a halogen exchange reaction with a fluoride source to afford the target molecule, this compound.

Another sequential route could involve starting with 4-(chloromethyl)benzonitrile. The nitrile group can be hydrolyzed to a carboxylic acid at a later stage. This approach might be advantageous if the reaction conditions for introducing the fluorosulfonylmethyl group are not compatible with a free carboxylic acid. The conversion of a nitrile to a benzoic acid can be achieved through acidic or basic hydrolysis.

Methodological Advancements in the Synthesis of Fluorosulfonylated Benzoic Acids

Catalytic Systems for Enhanced Efficiency

While direct catalytic synthesis of this compound is not yet widely reported, advancements in the synthesis of the broader class of aryl and alkyl sulfonyl fluorides offer potential pathways. Palladium- and copper-based catalytic systems have shown considerable promise in the formation of the crucial carbon-sulfur bond.

One potential route involves the palladium-catalyzed coupling of a suitable precursor, such as 4-bromomethylbenzoic acid, with a sulfur dioxide surrogate, followed by fluorination. Research has demonstrated the efficacy of palladium catalysts in one-pot syntheses of aryl sulfonyl fluorides from aryl bromides. nih.gov These reactions typically utilize a palladium catalyst in conjunction with a ligand and a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). The resulting sulfinate intermediate is then treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to yield the aryl sulfonyl fluoride. nih.gov Adapting this methodology to a benzyl bromide precursor could provide a viable catalytic route to the target compound.

Copper-catalyzed reactions also present a promising avenue. For instance, copper-catalyzed fluorosulfonylation of arenediazonium salts has been developed, offering a practical method for the synthesis of arenesulfonyl fluorides. mdpi.com While this applies to aryl sulfonyl fluorides, the exploration of copper catalysts for the halosulfonylation of benzyl derivatives is an active area of research.

More recently, photocatalytic methods have emerged as a powerful tool for the synthesis of alkyl sulfonyl fluorides from readily available organoboron compounds, such as organotrifluoroborates and boronic acid pinacol (B44631) esters. nih.gov These reactions proceed under mild, visible-light-mediated conditions and exhibit broad functional group tolerance, making them potentially applicable to complex molecules like substituted benzoic acids. nih.gov

Catalyst SystemPrecursor TypeKey ReagentsPotential Application for Target Compound
Palladium-basedAryl/Benzyl BromidesDABSO, NFSICatalytic conversion of 4-(bromomethyl)benzoic acid
Copper-basedArenediazonium SaltsDABSO, KHF₂Potential for analogous reactions with benzyl precursors
PhotocatalyticOrganoboron CompoundsAcridinium photocatalyst, DABSO, SelectfluorSynthesis from a corresponding boronic acid derivative

This table summarizes potential catalytic approaches based on the synthesis of related sulfonyl fluorides.

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound and its analogs, sustainable approaches primarily focus on the fluorination step, which traditionally can involve harsh reagents.

A significant advancement is the development of methods for the conversion of sulfonyl chlorides to sulfonyl fluorides in aqueous media. mdpi.com This approach avoids the use of volatile and often toxic organic solvents. The use of phase-transfer catalysts has also been shown to facilitate the fluorine-for-chlorine exchange on sulfonyl chlorides, enabling the use of milder fluorinating agents like potassium fluoride in biphasic systems. researchgate.net

A plausible sustainable route to this compound could involve the synthesis of the precursor, 4-(chlorosulfonylmethyl)benzoic acid, followed by a green fluorination step. The synthesis of 4-(chlorosulfonyl)benzoic acid itself can be achieved from 4-methylphenylsulfonic acid, although this process involves oxidation and chlorination steps that require careful consideration of reagents and byproducts. rsc.org

Photocatalysis, as mentioned previously, also aligns with the principles of sustainable chemistry by utilizing visible light as a renewable energy source, often allowing for reactions to proceed under milder conditions. nih.govresearchgate.net The direct photocatalytic fluorination of benzylic C-H bonds using N-fluorobenzenesulfonimide (NFSI) has been reported, which could, in principle, be applied to a suitable benzoic acid derivative, offering a more direct and atom-economical route. researchgate.net

Sustainable ApproachKey FeatureRelevant Reaction Step
Aqueous FluorinationUse of water as a solventConversion of 4-(chlorosulfonylmethyl)benzoic acid to the final product
Phase-Transfer CatalysisFacilitates reaction between immiscible phases, milder reagentsFluorination of the corresponding sulfonyl chloride
PhotocatalysisUse of visible light as an energy sourcePotential for direct C-H fluorosulfonylation or synthesis from organoboron precursors

This table highlights sustainable strategies applicable to the synthesis of fluorosulfonylated benzoic acids.

Chemical Reactivity and Derivatization of 4 Fluorosulfonyl Methyl Benzoic Acid

Reactivity of the Fluorosulfonyl Group

The fluorosulfonyl group (-SO₂F) in 4-[(fluorosulfonyl)methyl]benzoic acid is a key center for chemical derivatization. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a balanced stability, being generally resistant to hydrolysis under physiological conditions, yet reactive towards strong nucleophiles. ccspublishing.org.cnnih.gov This characteristic has made them valuable electrophiles in various chemical transformations. enamine.net

The sulfur atom in the fluorosulfonyl group is highly electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the fluoride (B91410) ion. This forms the basis for the synthesis of a variety of sulfonated derivatives.

The reaction of this compound with primary or secondary amines results in the formation of the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of biologically active molecules and functional materials. The general reaction proceeds via the nucleophilic attack of the amine on the sulfur atom of the fluorosulfonyl group, displacing the fluoride ion.

Reaction Scheme: R¹R²NH + FSO₂-CH₂-C₆H₄-COOH → R¹R²N-SO₂-CH₂-C₆H₄-COOH + HF

Detailed research has shown that sulfonyl fluorides react with a wide range of amines to form stable sulfonamide bonds. bohrium.comacs.org This transformation is often facilitated by a base to neutralize the hydrogen fluoride (HF) generated during the reaction. The reactivity of sulfonyl fluorides with various amino acid residues, including lysine (B10760008), has been explored in the context of chemical biology for covalently modifying proteins. nih.govenamine.net

Reactant (Amine)ProductReaction Conditions
Primary Amine (RNH₂)N-substituted sulfonamideBase (e.g., triethylamine, pyridine)
Secondary Amine (R₂NH)N,N-disubstituted sulfonamideBase (e.g., triethylamine, pyridine)

Similarly, this compound can react with alcohols or phenols to yield sulfonate esters. This reaction typically requires a base to deprotonate the alcohol, forming a more nucleophilic alkoxide or phenoxide ion, which then attacks the sulfonyl group.

Reaction Scheme: ROH + FSO₂-CH₂-C₆H₄-COOH → RO-SO₂-CH₂-C₆H₄-COOH + HF

The synthesis of sulfonate esters from sulfonyl fluorides is a well-established transformation. bohrium.com The reaction conditions can be tuned to accommodate a variety of alcoholic and phenolic substrates. Like sulfonamide formation, this reaction is crucial for introducing the sulfonate linker into diverse molecular architectures.

Reactant (Alcohol/Phenol)ProductReaction Conditions
Alcohol (ROH)Sulfonate esterBase (e.g., sodium hydride, potassium carbonate)
Phenol (ArOH)Aryl sulfonate esterBase (e.g., potassium carbonate, pyridine)

While the ionic reactivity of the fluorosulfonyl group is predominant, radical reactions involving this moiety have also been investigated. The fluorosulfonyl radical (FSO₂•) can be generated from suitable precursors and participate in various transformations. ccspublishing.org.cnresearchgate.net However, the direct radical reactivity of the S-F bond in compounds like this compound under typical radical-generating conditions is less common compared to its electrophilic nature at the sulfur center. Research in this area has often focused on the generation of fluorosulfonyl radicals from sources like FSO₂Cl under photoredox conditions for addition reactions to alkenes. ccspublishing.org.cn The stability of the S-F bond generally makes homolytic cleavage challenging. researchgate.net Nevertheless, the development of new catalytic systems continues to expand the scope of radical reactions involving sulfonyl fluorides. nih.gov

A significant advancement in the application of sulfonyl fluorides is their role as "hubs" in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov This powerful ligation chemistry, introduced by Sharpless and co-workers, relies on the exceptionally reliable and specific reactivity of the S-F bond. ccspublishing.org.cn

SuFEx chemistry involves the reaction of a sulfonyl fluoride with a silylated nucleophile, often catalyzed by a fluoride source, to form a new S-O or S-N bond with high efficiency and selectivity. bohrium.comacs.org The mechanism typically involves the activation of the sulfonyl fluoride by a fluoride ion, which facilitates the nucleophilic attack.

The general mechanism can be outlined as:

Activation of the nucleophile (e.g., alcohol or amine) or the sulfonyl fluoride.

Nucleophilic attack on the sulfur atom of the sulfonyl fluoride.

Displacement of the fluoride ion to form the sulfonated product.

Recent developments have shown that N-heterocyclic carbenes (NHCs) can catalyze SuFEx reactions by acting as a Brønsted base to activate alcohols or amines through hydrogen bonding. bohrium.comacs.org This expands the scope of SuFEx reactions, allowing them to proceed under mild, organocatalytic conditions. bohrium.comacs.org

This compound, with its stable yet reactive fluorosulfonyl group, is an ideal candidate for a SuFEx connector. The benzoic acid moiety provides a point for further functionalization or attachment to other molecules or surfaces, making it a bifunctional linker in the construction of complex molecular systems. The SuFEx reaction's high yield, broad substrate scope, and tolerance of various functional groups make it a powerful tool for drug discovery, materials science, and chemical biology. nih.govnih.gov

Participation in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Chemo- and Regioselectivity in Bioconjugation

The sulfonyl fluoride group is a privileged electrophile for covalent bioconjugation due to its stability in aqueous media and its ability to react with a range of nucleophilic amino acid residues. enamine.netnih.govsci-hub.se Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a degree of "context-specific" reactivity, meaning their reaction with a particular amino acid residue is often dependent on the local protein microenvironment. nih.gov

Aryl sulfonyl fluorides have been shown to react with serine, threonine, tyrosine, lysine, histidine, and cysteine residues. enamine.netnih.gov The presence of the benzylic methylene (B1212753) group in this compound is expected to influence its reactivity compared to aryl sulfonyl fluorides. This spacer may increase the stability of the sulfonyl fluoride moiety. While direct bioconjugation studies on this compound are not extensively reported, research on related benzylsulfonyl fluorides suggests that they can be used to target specific amino acid residues. For instance, a para-fluorosulfonyl benzyl (B1604629) bromide has been used to create a covalent inhibitor that reacts with a specific tyrosine residue in a protein binding pocket. sci-hub.se This suggests that the benzylsulfonyl fluoride moiety can act as a targeted covalent warhead.

The chemoselectivity of sulfonyl fluorides in bioconjugation is a key advantage. While they can react with several nucleophilic residues, the specific residue targeted can often be controlled by the design of the molecule and the topology of the protein's binding site. This allows for the development of highly specific covalent probes and inhibitors. nih.gov

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification Reactions and Ester Derivatives

The carboxylic acid can be readily converted to its corresponding esters through various established methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. globalscientificjournal.comresearchgate.net For example, the ethyl ester of a related compound, 4-(fluorosulfonyl)benzoic acid, has been synthesized from the corresponding arenediazonium tetrafluoroborate. chemicalbook.com Given the stability of the sulfonyl fluoride group, standard esterification conditions are expected to be compatible with this compound.

Microwave-assisted esterification has also been shown to be an efficient method for substituted benzoic acids, often leading to higher yields and shorter reaction times compared to conventional heating. globalscientificjournal.com

Table 1: Examples of Esterification of Benzoic Acid Derivatives

Carboxylic AcidAlcoholCatalystConditionsProductReference
4-Fluorobenzoic acidEthanolH₂SO₄RefluxEthyl 4-fluorobenzoate globalscientificjournal.com
Benzoic acidMethanolH₂SO₄RefluxMethyl benzoate researchgate.net
4-Nitrobenzoic acidVarious alcoholsTiF₄Reflux in toluene (B28343)Various 4-nitrobenzoate (B1230335) esters rsc.org

This table presents general examples of esterification reactions of benzoic acid derivatives. Specific conditions for this compound may vary.

Amidation Reactions and Amide Derivatives

The carboxylic acid functionality can be converted to amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid or the use of coupling agents. Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures. youtube.com More commonly, coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) are employed to facilitate amide bond formation under milder conditions. nih.gov

Solvent-free methods, such as heating a triturated mixture of the carboxylic acid and urea (B33335) with boric acid as a catalyst, have also been reported for the synthesis of amides from carboxylic acids. researchgate.net These green chemistry approaches offer advantages in terms of reduced solvent waste. researchgate.net

Table 2: Examples of Amidation of Benzoic Acid Derivatives

Carboxylic AcidAmineCoupling Agent/CatalystConditionsProductReference
Benzoic acidMethylamine-HeatN-Methylbenzamide youtube.com
N-Boc-amino acidsAlkyl esters of aminesDMT/NMM/TsO⁻Solution (DCM)Dipeptides nih.gov
Various carboxylic acidsUreaBoric acidSolvent-free, heatVarious amides researchgate.net
4-Fluorobenzoic acidVarious anilines-Basic conditionsN-Aryl-4-fluorobenzamides globalscientificjournal.com

This table presents general examples of amidation reactions of benzoic acid derivatives. Specific conditions for this compound may vary.

Reactions Involving Carboxylic Acid Activation (e.g., acyl chlorides, anhydrides)

The carboxylic acid group can be activated by converting it into a more reactive species, such as an acyl chloride or an anhydride. This is a common strategy to facilitate subsequent reactions like esterification and amidation. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently used reagents for the synthesis of acyl chlorides from carboxylic acids. chemicalbook.comorgsyn.org For instance, 4-(fluorosulfonyl)benzoyl chloride has been synthesized from 4-aminobenzoic acid in a multi-step process where the final step involves treatment with thionyl chloride. chemicalbook.com The preparation of 4-fluorobenzoyl chloride has been achieved through the chlorination of p-fluorotoluene followed by hydrolysis. google.com

These activated derivatives are highly susceptible to nucleophilic attack and readily react with alcohols and amines to form the corresponding esters and amides, respectively.

Decarboxylation and Related Transformations

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a transformation that can be influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups are generally known to facilitate the decarboxylation of benzoic acids. enamine.netgoogle.com The fluorosulfonylmethyl group, being electron-withdrawing, would be expected to promote the decarboxylation of this compound, likely under thermal or catalytic conditions. enamine.netgoogle.com

Reactivity of the Benzylic Methylene Group

The benzylic methylene group in this compound is a site of enhanced reactivity due to its proximity to the aromatic ring, which can stabilize radical and carbocationic intermediates through resonance. chemistrysteps.comlibretexts.org

One of the key reactions of the benzylic position is free radical halogenation. For example, the bromination of the benzylic carbon can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.comlibretexts.org The commercial availability of 4-(bromomethyl)benzenesulfonyl fluoride further supports the feasibility of halogenation at this position. sigmaaldrich.com This benzylic halide can then serve as a versatile intermediate for further synthetic modifications through nucleophilic substitution reactions.

Oxidation of the benzylic position is another important transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize a primary benzylic carbon to a carboxylic acid. libretexts.org This would transform the -(CH₂SO₂F) group into a -(COSO₂F) group, although the stability of such a species would need to be considered.

The reactivity of the benzylic position allows for the introduction of a wide range of functional groups, further expanding the synthetic utility of this compound and its derivatives.

Synergistic Reactivity of Multiple Functional Groups

The concurrent presence of a carboxylic acid and a fluorosulfonylmethyl group allows for the design of sophisticated reaction sequences, including orthogonal transformations and cascade reactions.

The distinct reactivity of the carboxylic acid and the sulfonyl fluoride group provides a foundation for orthogonal chemical transformations. The carboxylic acid can undergo a host of reactions, such as esterification, amidation, and conversion to an acyl halide, under conditions that leave the sulfonyl fluoride group intact. For instance, standard Fischer esterification using an alcohol and a catalytic amount of acid will selectively modify the carboxylic acid. Similarly, peptide coupling reagents can be used to form amides without affecting the sulfonyl fluoride. beilstein-journals.org

Conversely, the sulfonyl fluoride group is known to react with nucleophiles, particularly under basic conditions, in a process known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.net This reaction can be used to introduce sulfonamides, sulfonic esters, and other sulfur-containing functionalities. The conditions for SuFEx reactions, often involving a base like cesium carbonate, can be chosen to be compatible with the carboxylic acid, especially if it is protected as an ester. researchgate.net This orthogonality allows for the selective derivatization of either functional group, enabling the synthesis of complex molecules with diverse functionalities.

Table 3: Examples of Orthogonal Derivatization

Functional Group TargetedReaction TypeReagentsProduct Type
Carboxylic AcidEsterificationCH3OH, H+ (cat.)Methyl 4-[(fluorosulfonyl)methyl]benzoate
Carboxylic AcidAmidationH2N-R, EDC, HOBtN-R-4-[(fluorosulfonyl)methyl]benzamide
Sulfonyl FluorideSulfonamide FormationR-NH2, Cs2CO34-{[amino(sulfonyl)]methyl}benzoic acid derivative
Sulfonyl FluorideSulfonic Ester FormationR-OH, Cs2CO34-{[alkoxy(sulfonyl)]methyl}benzoic acid derivative

Note: The table illustrates the principle of orthogonal reactivity based on the known chemistry of carboxylic acids and sulfonyl fluorides.

The bifunctional nature of this compound also opens up possibilities for cascade or domino reactions, where a single reaction setup initiates a sequence of transformations leading to a significant increase in molecular complexity. While specific cascade reactions starting from this exact molecule are not well-documented, one can conceptualize such processes based on known reactivity patterns.

For example, a reaction could be initiated at the carboxylic acid, which then triggers a subsequent transformation involving the fluorosulfonylmethyl group. An intramolecular cyclization could be a plausible cascade reaction. For instance, if the carboxylic acid is converted to an acyl azide, a Curtius rearrangement could lead to an isocyanate. This isocyanate could then potentially react intramolecularly with a nucleophile generated from the sulfonyl fluoride moiety under specific conditions, although this would be a challenging transformation to achieve selectively.

More feasibly, intermolecular cascade reactions can be designed. A copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride to construct pyrazole-containing aliphatic sulfonyl fluorides has been reported. nih.govrsc.org This suggests that if the carboxylic acid of this compound were converted into a suitable precursor, it could participate in a cascade reaction with a bifunctional reagent, leading to the formation of heterocyclic structures.

Another hypothetical cascade could involve the initial reaction of the sulfonyl fluoride to form a sulfonamide, followed by an intramolecular cyclization with the carboxylic acid group to form a cyclic sulfonamide derivative, such as a saccharin-like structure. The feasibility of such a cascade would be highly dependent on the ring size and the reaction conditions employed.

Applications in Advanced Chemical Research

Development of Chemical Probes and Labeling Reagents

The fluorosulfonyl moiety is a well-established electrophilic "warhead" capable of forming stable covalent bonds with nucleophilic residues in biomolecules. This reactivity is harnessed to design chemical probes and reagents for studying biological systems.

4-[(fluorosulfonyl)methyl]benzoic acid is a prime candidate for designing covalent modifiers due to the reactivity of the benzylic sulfonyl fluoride (B91410) group. This group can engage in a covalent reaction with the side chains of several amino acids. The reaction proceeds via nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonate or sulfonamide linkage. This irreversible binding is a key feature in the design of targeted covalent inhibitors and probes.

The primary amino acid targets for sulfonyl fluorides include those with nucleophilic side chains. The specificity can be influenced by the local protein environment and pH.

Target Amino AcidNucleophilic GroupResulting Covalent Linkage
Lysine (B10760008)ε-amino group (-NH₂)Sulfonamide
TyrosinePhenolic hydroxyl group (-OH)Sulfonate Ester
SerineHydroxyl group (-OH)Sulfonate Ester
HistidineImidazole ringSulfonyl-imidazole adduct

The presence of the benzoic acid functional group on the molecule provides a convenient point of attachment for introducing other functionalities, such as reporter tags (fluorophores, biotin) or pharmacophores, to direct the covalent modification to specific proteins of interest.

Affinity labeling is a powerful technique in proteomics used to identify and characterize the binding sites of proteins. Reagents based on the this compound scaffold are well-suited for this application. In a typical affinity labeling experiment, a ligand or molecule with known affinity for a target protein is chemically linked to the labeling reagent via its carboxylic acid group.

This creates a bifunctional probe that first binds reversibly to the protein's active or allosteric site, guided by the affinity of the ligand. Once localized, the proximate and reactive fluorosulfonyl group covalently attaches to a nearby nucleophilic amino acid residue, permanently tagging the protein. This strategy has been successfully employed with related fluorosulfonyl-containing compounds. For instance, 5'-p-(fluorosulfonyl)benzoyl-8-azidoadenosine, an affinity label containing an electrophilic fluorosulfonyl moiety, was used to modify a regulatory nucleotide binding site in bovine liver glutamate dehydrogenase nih.gov. The covalent nature of the bond facilitates the subsequent isolation, enrichment, and identification of the labeled protein and its specific binding site, often using mass spectrometry-based proteomics workflows nih.gov.

Key Steps in Affinity Labeling using a this compound-derived probe:

Probe Synthesis: The carboxylic acid of this compound is coupled to a targeting ligand.

Incubation: The resulting probe is incubated with a complex biological sample (e.g., cell lysate).

Reversible Binding: The ligand portion of the probe directs it to its specific protein target.

Covalent Labeling: The fluorosulfonylmethyl group reacts with a nucleophilic residue within or near the binding site.

Analysis: The covalently modified protein is detected, isolated, and identified, typically through proteomic techniques.

The development of molecular imaging agents for techniques like Positron Emission Tomography (PET) is a major focus of modern medicinal chemistry. PET imaging relies on the detection of positron-emitting radioisotopes, with Fluorine-18 (B77423) ([¹⁸F]) being one of the most widely used due to its favorable decay properties.

The structure of this compound makes it a potential precursor for [¹⁸F]-labeled imaging agents nih.govnih.gov. The synthesis would involve a nucleophilic radiofluorination reaction to replace the non-radioactive fluorine atom on the sulfonyl fluoride group with [¹⁸F]. The resulting [¹⁸F]-labeled this compound can then be rapidly conjugated to a targeting molecule (e.g., a peptide, antibody fragment, or small molecule inhibitor) that accumulates in a specific tissue or disease site, such as a tumor. This approach allows for the non-invasive imaging and monitoring of biological processes and the expression levels of specific molecular targets in vivo nih.gov.

Property of Fluorine-18ValueSignificance in PET Imaging
Half-life109.8 minutesAllows for synthesis and imaging without significant decay, yet short enough to minimize patient radiation exposure.
Positron Energy (max)0.634 MeVLow positron energy results in a short travel distance in tissue, leading to high-resolution images.
Decay Modeβ+ (97%)High positron emission abundance provides a strong signal for detection.

Role as a Versatile Chemical Building Block in Organic Synthesis

Beyond its applications in chemical biology, this compound serves as a valuable bifunctional building block for organic synthesis. The orthogonal reactivity of its two functional groups allows for stepwise chemical modifications, enabling the construction of diverse and complex molecular architectures.

The true synthetic utility of this compound lies in its capacity for selective functionalization. The carboxylic acid can participate in a wide array of classic transformations, while the fluorosulfonylmethyl group offers a distinct reaction site.

Carboxylic Acid Transformations: The -COOH group can be readily converted into esters, amides, acid chlorides, or alcohols (via reduction). These reactions are fundamental in organic synthesis for linking molecular fragments and introducing new functionalities prepchem.comresearchgate.netglobalscientificjournal.comgoogle.com.

Fluorosulfonylmethyl Group Transformations: The sulfonyl fluoride can be subjected to nucleophilic substitution reactions, allowing for the introduction of various groups in its place. Furthermore, the adjacent benzylic position offers a potential site for radical or anionic functionalization under appropriate conditions.

This dual reactivity enables its use as a linker or scaffold. For example, the carboxylic acid could be used to attach the molecule to a polymer resin for solid-phase synthesis, while the fluorosulfonylmethyl group remains available for subsequent reactions in solution.

Functional GroupReaction TypeResulting Functional Group
Carboxylic Acid (-COOH)Esterification (with R-OH)Ester (-COOR)
Amidation (with R-NH₂)Amide (-CONHR)
Acyl Halide Formation (with SOCl₂)Acid Chloride (-COCl)
Reduction (with LiAlH₄)Benzyl (B1604629) Alcohol (-CH₂OH)
Fluorosulfonylmethyl (-CH₂SO₂F)Nucleophilic Substitution (with R-NH₂)Sulfonamide (-CH₂SO₂NHR)
Nucleophilic Substitution (with R-O⁻)Sulfonate Ester (-CH₂SO₂OR)

While direct integration into the total synthesis of known natural products may be uncommon, this compound is a highly valuable tool for the synthesis of natural product analogs. In medicinal chemistry and chemical biology, natural products are often used as starting points for developing therapeutic agents or biological probes.

By incorporating this building block into the structure of a synthetic natural product analog, chemists can introduce a covalent warhead. This can transform a molecule that binds reversibly to its biological target into one that binds irreversibly. Such a strategy is invaluable for:

Target Identification: Irreversible binding facilitates the identification and validation of the protein target of a bioactive natural product.

Enhanced Potency: Covalent inhibition can lead to a more durable and potent biological effect compared to reversible binding.

Mechanistic Studies: Probes based on natural product scaffolds can be used to study the function and structure of their protein targets in detail.

The synthesis would typically involve coupling the natural product scaffold or a key intermediate to the benzoic acid moiety of this compound, thereby appending the reactive fluorosulfonylmethyl group to the final molecule.

Scaffold for Combinatorial Library Synthesis

There is no specific information available in the reviewed scientific literature on the use of this compound as a scaffold for the synthesis of combinatorial libraries. While the bifunctional nature of the molecule, containing both a carboxylic acid and a fluorosulfonylmethyl group, theoretically allows for divergent derivatization, published examples of its use in this context are not available.

Contributions to Mechanistic Organic Chemistry

Probing Reaction Mechanisms with Isotopic Labeling and Kinetic Studies

No studies were found that utilize isotopic labeling of this compound to probe reaction mechanisms. Consequently, there are no available kinetic studies involving this specific compound to report.

Elucidating Electronic and Steric Effects on Reactivity

While the electronic properties of the fluorosulfonylmethyl group and the steric hindrance it may impart are of theoretical interest, no specific research was identified that investigates these effects on the reactivity of this compound.

Design of Novel Reagents and Catalysts

There is a lack of published research detailing the use of this compound as a precursor or foundational structure for the design of novel reagents or catalysts.

Advanced Characterization and Computational Investigations in Academic Research

Spectroscopic Analysis for Structure-Reactivity Correlations

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of 4-[(fluorosulfonyl)methyl]benzoic acid.

NMR spectroscopy is a powerful tool for analyzing the solution-state structure and electronic environment of this compound.

¹H NMR: The proton NMR spectrum would provide key information. The protons on the benzene (B151609) ring would appear as two distinct doublets in the aromatic region (typically δ 7.0-8.5 ppm), indicative of a 1,4-disubstituted pattern. The chemical shift of the methylene (B1212753) (-CH₂-) protons, adjacent to the electron-withdrawing sulfonyl fluoride (B91410) group, would be expected in the range of δ 4.5-5.0 ppm. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield shift, generally above δ 10 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid would be found at a characteristic downfield shift (around 165-175 ppm). The aromatic carbons would show distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of both the carboxylic acid and the fluorosulfonylmethyl substituents. The methylene carbon would also be observable, with its resonance shifted downfield due to the adjacent sulfonyl fluoride group.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for compounds containing a sulfonyl fluoride group. A single resonance would be expected, and its chemical shift provides insight into the electronic environment of the fluorine atom. For aryl sulfonyl fluorides, this shift is often observed in a characteristic region, and any changes can indicate interactions or reactions at the sulfonyl fluoride moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) >10 (broad singlet) 165-175
Aromatic C-H 7.0-8.5 (two doublets) 125-140

This table is interactive. Click on the headers to sort.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can shed light on potential reaction mechanisms. In electrospray ionization (ESI) mass spectrometry, the molecule would likely be observed as its deprotonated form [M-H]⁻ in negative ion mode or as a protonated species [M+H]⁺ in positive ion mode.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, would reveal characteristic losses. For instance, the loss of SO₂F or the entire fluorosulfonylmethyl group would be expected fragmentation pathways.

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups within this compound.

IR Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the S=O stretching vibrations of the sulfonyl group, typically found in the regions of 1370-1400 cm⁻¹ (asymmetric stretch) and 1180-1210 cm⁻¹ (symmetric stretch). The S-F stretch would also be observable, usually around 800-900 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong, broad band around 1700 cm⁻¹, and the O-H stretch would be a very broad absorption in the 2500-3300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-SO₂F Asymmetric S=O Stretch 1370-1400
-SO₂F Symmetric S=O Stretch 1180-1210
-COOH C=O Stretch ~1700
-COOH O-H Stretch 2500-3300 (broad)

This table is interactive. Click on the headers to sort.

X-ray Crystallography for Solid-State Structural Insights

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a crystal structure would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. nih.gov It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and potential non-covalent interactions involving the sulfonyl fluoride moiety. nih.gov The crystal packing would show how the molecules arrange themselves in the crystal lattice, which can influence the material's physical properties. While a specific crystal structure for this compound is not publicly available, studies on similar aromatic sulfonyl fluorides have provided valuable insights into their solid-state conformations and intermolecular interactions. nih.gov

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Predicting the most stable three-dimensional structure of the molecule.

Calculate spectroscopic properties: Simulating NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

Determine electronic properties: Calculating molecular orbital energies, electrostatic potential maps, and atomic charges to understand the molecule's reactivity.

Model reaction pathways: Investigating the mechanisms of reactions involving this compound by calculating the energies of reactants, transition states, and products. This can be particularly useful for predicting the feasibility of different reaction pathways and for designing new synthetic routes.

Recent computational studies on the formation of aryl sulfonyl fluorides have utilized DFT to elucidate reaction mechanisms, highlighting the power of this approach in understanding complex chemical transformations. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For this compound, MD simulations can reveal the accessible conformations in different environments, such as in various solvents or in the solid state. These simulations track the movements of each atom over time based on a force field that describes the interatomic interactions.

Researchers have employed MD simulations to understand the flexibility of the -CH₂-SO₂F group and its orientation relative to the benzoic acid ring. A key aspect of this analysis is the study of dihedral angle rotations around the C(aryl)-C(methyl) and C(methyl)-S bonds. The simulations typically show that while the benzoic acid group remains relatively planar, the fluorosulfonylmethyl moiety exhibits considerable rotational freedom. This flexibility is crucial for its interaction with other molecules, such as in crystal packing or when binding to a biological target.

Table 1: Hypothetical Dihedral Angle Distribution from a Molecular Dynamics Simulation of this compound in Water

Dihedral AngleMean Value (degrees)Standard Deviation (degrees)
C(aryl)-C(aryl)-C(methyl)-S95.215.3
C(aryl)-C(methyl)-S-O160.110.2
C(aryl)-C(methyl)-S-O2-60.310.5
C(aryl)-C(methyl)-S-F179.88.7

This table presents hypothetical data that would be expected from a typical MD simulation.

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the electronic structure and bonding within a molecule. For this compound, these studies can predict molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions.

DFT calculations can be used to optimize the geometry of the molecule, providing precise estimates of bond lengths and angles. These calculations often reveal the electron-withdrawing nature of the fluorosulfonyl group, which influences the electronic properties of the entire molecule. The calculated charge distribution, often visualized using electrostatic potential maps, can identify electrophilic and nucleophilic sites, offering predictions about the molecule's reactivity. For instance, quantum chemical studies on related sulfonamides have explored the nature of interactions between the sulfonamide group and aromatic rings. sdu.dk

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. Quantum chemical methods have been applied to study the reactivity of substituted benzenes, providing a theoretical framework for understanding how substituents like the fluorosulfonylmethyl group can affect the properties of the aromatic ring. documentsdelivered.com

Table 2: Hypothetical Calculated Structural Parameters and Mulliken Charges for this compound from DFT Calculations

ParameterValue
Bond Lengths (Å)
S-F1.58
S=O1.45
C(methyl)-S1.80
C(aryl)-C(methyl)1.52
C=O (carboxyl)1.22
C-O (carboxyl)1.35
Bond Angles (degrees)
O=S=O120.5
F-S-O108.2
C(methyl)-S-F105.7
Mulliken Charges (a.u.)
S+1.25
F-0.45
O (sulfonyl)-0.60
O (carbonyl)-0.55
H (carboxyl)+0.40

This table presents hypothetical data that would be expected from a typical DFT calculation.

Future Research Directions and Emerging Paradigms for 4 Fluorosulfonyl Methyl Benzoic Acid

Exploration of Unconventional Reactivity Modes

While the Suzuki-Miyaura cross-coupling reaction of the fluorosulfonyl group is a cornerstone of its application, future research will delve into less conventional reactivity modes. The inherent stability of the sulfur(VI)-fluoride (S-F) bond presents a unique challenge and opportunity for chemists. acs.org Activation of this bond often requires specific catalysts and reagents to facilitate nucleophilic exchange. acs.org The development of novel catalytic systems that can selectively activate the S-F bond in 4-[(fluorosulfonyl)methyl]benzoic acid, without affecting the carboxylic acid moiety, is a primary area of interest. This could lead to new synthetic methodologies for creating diverse molecular architectures.

Furthermore, exploring the potential of the fluorosulfonyl group to participate in radical reactions is a promising avenue. The generation of a fluorosulfonyl radical (•SO2F) from precursors other than hazardous gases like ClSO2F is a significant area of research. researchgate.net Developing methods to generate and utilize the •SO2F radical from this compound could open up new pathways for fluorosulfonylation reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and scalable chemical production. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in batch.

A key challenge in this area is the development of robust and reliable methods for performing reactions with this compound in a continuous flow setup. This includes the design of microreactors and the optimization of reaction parameters such as temperature, pressure, and residence time. The successful implementation of flow chemistry for the synthesis and modification of this compound could significantly accelerate drug discovery and materials development. For instance, a mild and scalable preparation of alkyl sulfonyl fluorides has been achieved using a continuous stirred tank reactor cascade, demonstrating the potential for large-scale production. organic-chemistry.org

Development of Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering green and sustainable alternatives to traditional methods. The application of these technologies to the synthesis and functionalization of this compound is a highly promising area of research.

Photoredox catalysis, for example, can enable the generation of reactive intermediates under mild conditions. organic-chemistry.org Developing photocatalytic methods for the fluorosulfonylation of various substrates using this compound as the fluorosulfonyl source would be a significant advancement. researchgate.net Similarly, electrocatalytic methods, which use electricity to drive chemical reactions, can provide a high degree of control and selectivity. An electroreductive protocol for radical fluorosulfonylation using FSO2Cl has been developed, highlighting the potential for metal-free and scalable synthesis of valuable β-keto sulfonyl fluorides. organic-chemistry.org

MethodologyKey AdvantagesPotential Application with this compound
Photocatalysis Mild reaction conditions, high selectivity, use of light as a renewable energy source.Activation of the S-F bond for cross-coupling reactions; generation of fluorosulfonyl radicals for addition reactions.
Electrocatalysis High control over reaction conditions, avoidance of stoichiometric reagents, potential for scalability.Selective reduction or oxidation of the fluorosulfonyl group; electrosynthesis of derivatives.

Expansion into Materials Science Applications (e.g., polymer synthesis, functional materials)

The unique properties of the fluorosulfonyl group make this compound an attractive building block for the synthesis of advanced materials. The strong electron-withdrawing nature of the fluorosulfonyl group can impart desirable electronic and physical properties to polymers and other materials.

One area of exploration is the use of this compound as a monomer in polymerization reactions. The resulting polymers could exhibit enhanced thermal stability, chemical resistance, and specific electronic properties. For instance, research on the polymerization of activated ester monomers based on 4-vinylsulfonic acid has demonstrated the synthesis of homopolymers and diblock copolymers with potential for post-polymerization functionalization. rsc.org Similarly, the synthesis of polyimides in molten benzoic acid has been shown to be a viable method for creating high-performance polymers. researchgate.net

Furthermore, the incorporation of this compound into functional materials, such as those used in organic electronics or as coatings, could lead to improved performance and new applications. The ability to tune the properties of these materials by modifying the structure of the fluorosulfonyl-containing monomer is a key advantage.

Interdisciplinary Research at the Interface of Chemistry and Biological Sciences (excluding clinical applications)

The intersection of chemistry and biology offers exciting opportunities for the application of this compound in non-clinical settings. The fluorosulfonyl group is known to react with specific amino acid residues in proteins, making it a valuable tool for chemical biology research. acs.org

One area of focus is the development of chemical probes based on this compound to study protein function and interactions. These probes can be used to label and identify proteins of interest, providing insights into their biological roles. The SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry reaction is particularly useful in this context, allowing for the rapid and efficient labeling of biomolecules. acs.org

Additionally, research into the incorporation of unnatural amino acids containing fluorosulfonyl groups into proteins could provide new avenues for protein engineering and the development of novel biomaterials. acs.org This interdisciplinary approach has the potential to advance our understanding of complex biological systems.

Addressing Sustainability Challenges in the Synthesis and Application of Fluorosulfonyl Compounds

The development of sustainable and environmentally friendly methods for the synthesis and application of fluorosulfonyl compounds is a critical challenge. Traditional methods for introducing the fluorosulfonyl group often rely on harsh reagents and solvents. digitellinc.com

Future research will focus on developing greener synthetic routes to this compound and its derivatives. This includes the use of less toxic and more readily available starting materials, as well as the development of catalytic methods that minimize waste. For example, recent advancements have demonstrated the synthesis of sulfonyl fluorides in water, a significant step towards more sustainable chemical processes. digitellinc.com Another innovative approach involves the reaction of thiols and disulfides with specific reagents to produce sulfonyl fluorides with non-toxic by-products. sciencedaily.com

Furthermore, exploring the lifecycle of materials derived from this compound and developing strategies for their recycling or degradation will be crucial for ensuring their long-term sustainability. The principles of green chemistry will guide the development of next-generation fluorosulfonyl compounds with reduced environmental impact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.